

Technical Support Center: Refinement of T-1105 (Favipiravir) Synthesis Process

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Compound of Interest

Compound Name: **T-1105**

Cat. No.: **B1682577**

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of **T-1105** (Favipiravir).

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of Favipiravir (**T-1105**)?

A1: Several starting materials can be used for the synthesis of Favipiravir. Some of the commonly reported precursors include 3-aminopyrazine-2-carboxylic acid, 3-hydroxypyrazine-2-carboxylic acid, pyrazine-2-carbonitrile, 2-aminopyrazine, and 2-aminomalonamide.^[1] An economical and scalable approach often utilizes 3,6-dichloropyrazine-2-carbonitrile, which can be derived from 3-aminopyrazine-2-carboxylic acid.^[1]

Q2: What are the key steps in the most cited synthesis routes for Favipiravir?

A2: A widely referenced four-step synthesis route starting from 3-hydroxypyrazine-2-carboxylic acid involves amidation, nitration, reduction, and finally, fluorination.^{[2][3]} Another economical three-step process begins with 3,6-dichloropyrazine-2-carbonitrile and proceeds through fluorination, hydroxylation, and nitrile hydrolysis to yield Favipiravir.^[1]

Q3: What are the common impurities that can arise during the synthesis of Favipiravir?

A3: Impurities in Favipiravir can originate from starting materials, byproducts of side reactions, or degradation. Common process-related impurities include unreacted starting materials and intermediates such as 3-hydroxypyrazine-2-carboxamide, 3,6-dichloropyrazine-2-carbonitrile, 6-bromo-3-hydroxypyrazine-2-carboxamide, and 6-chloro-3-hydroxypyrazine-2-carboxamide.[\[4\]](#) [\[5\]](#) Degradation impurities can also form under stress conditions like oxidation or hydrolysis.[\[6\]](#) [\[7\]](#)

Q4: What analytical techniques are recommended for monitoring the reaction progress and purity of Favipiravir?

A4: A range of analytical methods are available for the analysis of Favipiravir. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a widely used technique for quantifying the drug and its impurities.[\[8\]](#)[\[9\]](#)[\[10\]](#) Other methods include UV-Visible Spectrophotometry, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and spectrofluorimetric methods.[\[8\]](#)[\[9\]](#)[\[11\]](#)

Troubleshooting Guides

Problem 1: Low yield in the fluorination step.

Possible Causes:

- Inefficient fluorinating agent: The choice and quality of the fluorinating agent are critical.
- Inadequate reaction conditions: Temperature, pressure, and reaction time can significantly impact the yield.
- Presence of moisture: Water can react with the fluorinating agent and reduce its efficacy.

Solutions:

- Fluorinating Agent: For the conversion of a chloro-precursor, potassium fluoride (KF) is commonly used. Ensure it is anhydrous and of high purity. The use of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can improve the reaction efficiency.[\[12\]](#)
- Reaction Conditions: Optimize the reaction temperature. For the fluorination of 3,6-dichloropyrazine-2-carbonitrile with KF, a reflux temperature of around 120°C in a solvent

system like toluene and DMSO has been reported to be effective.[12]

- Moisture Control: Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

Problem 2: Incomplete nitrile hydrolysis.

Possible Causes:

- Insufficiently harsh reaction conditions: Nitrile hydrolysis to a carboxamide can require strong acidic or basic conditions.
- Poor solubility of the intermediate: The nitrile intermediate may not be fully dissolved in the reaction medium.

Solutions:

- Reaction Conditions: Concentrated hydrochloric acid or sulfuric acid can be used for the hydrolysis of the nitrile group.[1] Alternatively, a combination of hydrogen peroxide and a base like sodium hydroxide can be employed.[13]
- Solvent System: Ensure the nitrile intermediate is adequately solubilized. A mixture of water and an organic solvent like 1,4-dioxane may be necessary.[13]

Problem 3: Difficulty in purifying the final Favipiravir product.

Possible Causes:

- Presence of closely related impurities: Impurities with similar polarities to Favipiravir can be challenging to remove by simple crystallization.
- Tautomerism: Favipiravir can exist in keto and enol tautomeric forms, which might affect its crystallization behavior.[14]

Solutions:

- Recrystallization: A common method for purification is recrystallization from a suitable solvent. Ethanol has been reported as a good solvent for the crystallization of Favipiravir.[1] A mixture of acetone and water can also be used.[15]
- Salt Formation: In some synthetic routes, the formation of a dicyclohexylamine salt of an intermediate is used as a purification step.[1] This can help in removing certain impurities before the final hydrolysis step.
- Chromatography: While not ideal for large-scale production due to cost, column chromatography can be used for purification at the lab scale if high purity is required and other methods fail.

Data Presentation

Table 1: Comparison of Two Common Synthesis Routes for Favipiravir

Feature	Route 1: From 3-hydroxypyrazine-2-carboxylic acid	Route 2: From 3,6-dichloropyrazine-2-carbonitrile
Starting Material	3-hydroxypyrazine-2-carboxylic acid	3,6-dichloropyrazine-2-carbonitrile
Key Steps	Amidation, Nitration, Reduction, Fluorination	Fluorination, Hydroxylation, Nitrile Hydrolysis
Reported Overall Yield	Approximately 8%[2][16]	Approximately 43%[1]
Advantages	Utilizes a commercially available starting material.	More economical and scalable, with a higher overall yield.[1]
Challenges	Lower overall yield.	The intermediate 3,6-dichloropyrazine-2-nitrile is a strong allergen.[3]

Table 2: Typical RP-HPLC Conditions for Favipiravir Analysis

Parameter	Condition 1[10]	Condition 2[8]
Column	Inertsil ODS-3 C18 (4.6 mm × 250 mm, 5 µm)	Cosmosil C18 (250 mm × 4.6 ID, 5 µ)
Mobile Phase	Sodium acetate solution (50 mM, pH 3.0) and acetonitrile (85:15, v/v)	Methanol and water (75:25% v/v)
Flow Rate	1.0 mL/min	0.8 mL/min
Detection Wavelength	227 nm	227 nm
Column Temperature	30°C	30°C

Experimental Protocols

Protocol 1: Synthesis of Favipiravir from 3,6-dichloropyrazine-2-carbonitrile

This protocol is based on an economical and practical procedure.[1]

Step 1: Fluorination

- To a solution of 3,6-dichloropyrazine-2-carbonitrile in a suitable solvent (e.g., DMSO), add anhydrous potassium fluoride (KF).
- Heat the mixture to reflux (approximately 120-130°C) and monitor the reaction progress by TLC or HPLC.
- After completion, cool the reaction mixture and proceed to the next step.

Step 2: Hydroxylation

- To the reaction mixture from the previous step, add a solution of sodium bicarbonate (NaHCO_3) or sodium acetate.
- Heat the mixture and stir until the hydroxylation is complete, as monitored by an appropriate analytical technique.

Step 3: Nitrile Hydrolysis and Work-up

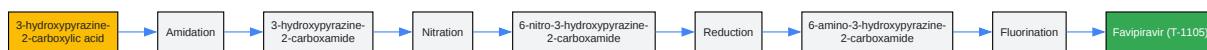
- Cool the reaction mixture and acidify with a strong acid such as concentrated hydrochloric acid (HCl).
- Heat the mixture to effect the hydrolysis of the nitrile group to the carboxamide.
- After the reaction is complete, cool the mixture. The product, Favipiravir, should precipitate.
- Collect the solid by filtration, wash with cold water and cold ethanol.
- Dry the product under vacuum at 50°C. The purity of the obtained Favipiravir is expected to be >99%.[\[1\]](#)

Protocol 2: Purification of Favipiravir by Recrystallization

This protocol describes a general recrystallization procedure.[\[1\]](#)[\[15\]](#)

- Dissolve the crude Favipiravir in a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of acetone and water).
- If there are insoluble impurities, perform a hot filtration to remove them.
- Allow the solution to cool down slowly to room temperature.
- For further crystallization, cool the solution in an ice bath.
- Collect the purified crystals by filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum.

Visualizations

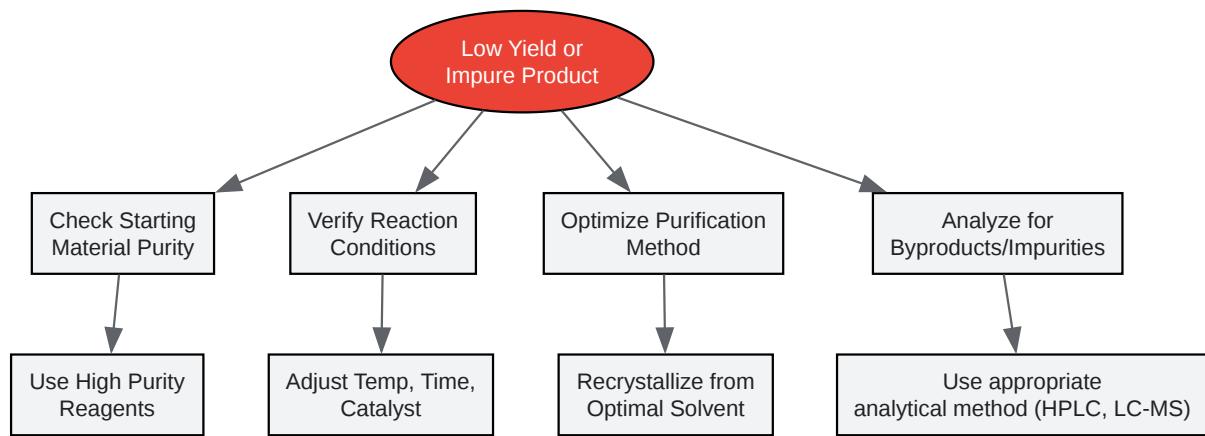


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Caption: Synthesis Route 1 for Favipiravir.

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Caption: Economical Synthesis Route 2 for Favipiravir.

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Caption: General Troubleshooting Workflow.

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